molecular formula C11H9ClO3 B8436080 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride

Cat. No. B8436080
M. Wt: 224.64 g/mol
InChI Key: MZWVRBPHEOSCAU-UHFFFAOYSA-N
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Patent
US08524767B2

Procedure details

To an oven-dried round bottom flask containing 1-(benzo[d][1,3]dioxol-5-yl)-cyclopropanecarboxylic acid (A-8) (618 mg, 3.0 mmol) and CH2Cl2 (3 mL) was added thionyl chloride (1.07 g, 9.0 mmol) and N,N-dimethylformamide (0.1 mL). The reaction mixture was stirred at ambient temperature under an Ar atmosphere until the gas evolution ceased (2-3 h). The excess thionyl chloride was removed under vacuum and the resulting residue dissolved in CH2Cl2 (3 mL). The mixture was used without further manipulation.
Quantity
618 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3([C:13]([OH:15])=O)[CH2:12][CH2:11]3)=[CH:9][C:4]=2[O:3][CH2:2]1.C(Cl)[Cl:17].S(Cl)(Cl)=O>CN(C)C=O>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3([C:13]([Cl:17])=[O:15])[CH2:12][CH2:11]3)=[CH:9][C:4]=2[O:3][CH2:2]1

Inputs

Step One
Name
Quantity
618 mg
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C2(CC2)C(=O)O
Name
Quantity
3 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.07 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature under an Ar atmosphere until the gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(2-3 h)
Duration
2.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue dissolved in CH2Cl2 (3 mL)

Outcomes

Product
Name
Type
Smiles
O1COC2=C1C=CC(=C2)C2(CC2)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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